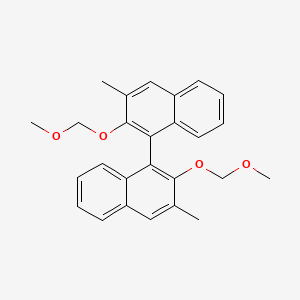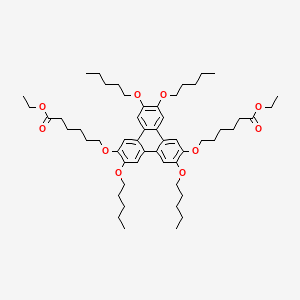![molecular formula C42H27N3 B14786850 7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of a biphenyl intermediate through a Suzuki coupling reaction.
Quinazoline Formation: The next step involves the formation of the quinazoline moiety.
Final Coupling: The final step involves the coupling of the biphenyl and quinazoline intermediates with the benzo[C]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids, often in the presence of Lewis acids or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Organic Electronics: This compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Biomedical Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways, particularly in electronic applications. The compound’s electron-rich carbazole core facilitates efficient charge transport, making it an effective hole-transport material in OLEDs . Additionally, its conjugated structure allows for efficient light absorption and emission, contributing to its use in photovoltaic cells and other optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs as a hole-transport material.
Polycarbazole Derivatives: These compounds exhibit similar electronic properties and are used in various optoelectronic applications.
Uniqueness
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole stands out due to its unique combination of a biphenyl, quinazoline, and benzo[C]carbazole moieties. This combination enhances its electronic properties, making it more efficient in charge transport and light emission compared to other similar compounds .
Eigenschaften
Molekularformel |
C42H27N3 |
|---|---|
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
7-[4-[4-(4-phenylphenyl)quinazolin-2-yl]phenyl]benzo[c]carbazole |
InChI |
InChI=1S/C42H27N3/c1-2-10-28(11-3-1)29-18-20-31(21-19-29)41-35-14-6-8-16-37(35)43-42(44-41)32-22-25-33(26-23-32)45-38-17-9-7-15-36(38)40-34-13-5-4-12-30(34)24-27-39(40)45/h1-27H |
InChI-Schlüssel |
OSMKZOGUGNURKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)




![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)


![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)

![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)

